
TA-01
Descripción general
Descripción
TA-01 is an identifier used for distinct compounds across various scientific disciplines. Below, we detail three primary contexts in which this compound has been studied:
Métodos De Preparación
Chemical Profile and Physicochemical Properties of TA-01
This compound (CAS No. 1784751-18-3) is a small-molecule compound with the molecular formula and a molecular weight of 351.32 g/mol . Its structure, derived from the SMILES notation , features a trifluoromethyl-substituted aromatic core linked to a pyridine moiety, suggesting potential synthetic routes involving cross-coupling or nucleophilic substitution reactions . Key physicochemical characteristics include:
Property | Value |
---|---|
Solubility in DMSO | 9 mg/mL (25.62 mM) |
Predicted Density | 1.337 g/cm³ |
Storage Conditions | -20°C (powder), -80°C (solution) |
The compound’s stability and solubility profile make it suitable for in vitro applications, though its synthesis pathway remains undocumented in academic publications .
Experimental Applications and Formulation
Kinase Inhibition Assays
This compound is utilized in kinase profiling studies to assess its inhibitory effects on CK1δ (IC₅₀ = 6.8 nM), CK1ε (IC₅₀ = 6.4 nM), and p38 MAPK (IC₅₀ = 6.7 nM) . In these assays, this compound is dissolved in dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM and diluted to working concentrations in buffer solutions. Kinetic assays typically employ ATP-concentration-dependent protocols to evaluate competitive inhibition .
Cell-Based Studies
In cardiogenesis research, this compound is administered to embryonic stem cells at concentrations up to 5 µM, demonstrating non-cytotoxic effects while completely inhibiting differentiation at higher doses . The compound is introduced into culture media containing DMEM, L-glutamine, and β-mercaptoethanol, with refreshment cycles every 2–3 days to maintain activity .
Synthesis Hypotheses and Comparative Analysis
Although explicit synthesis methods for this compound are absent from the literature, its structure suggests feasible routes:
Retrosynthetic Considerations
-
Core Assembly : The central pyridine ring could be constructed via a Hantzsch dihydro-pyridine synthesis, followed by dehydrogenation.
-
Trifluoromethyl Incorporation : Electrophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) might introduce trifluoromethyl groups.
-
Amine Linkage : A Buchwald-Hartwig amination could form the critical C–N bond between aromatic subunits.
Challenges in Scale-Up
-
Fluorine Handling : Safe management of fluorinated intermediates requires specialized equipment to avoid hydrofluoric acid formation.
-
Stereochemical Control : The planar aromatic system minimizes stereoisomerism, simplifying purification.
Análisis De Reacciones Químicas
TA-01 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de varios productos oxidados.
Reducción: El compuesto también puede experimentar reacciones de reducción, lo que da como resultado la formación de derivados reducidos.
Sustitución: this compound puede participar en reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros en condiciones adecuadas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Immune Modulation and Enhancement
Thymosin Alpha 1 is primarily recognized for its role in enhancing immune function. It has been extensively studied for its ability to:
- Stimulate Immune Response : TA-01 acts as an agonist for toll-like receptors (TLRs) on dendritic cells, which are crucial for initiating adaptive immune responses. This stimulation is vital for combating viral, bacterial, and fungal infections .
- Augment Vaccine Responses : The compound has been used as an adjuvant to improve immune responses to vaccines against various pathogens, including hepatitis B and influenza .
- Support Cancer Immunotherapy : this compound has shown promise in oncology by modulating T-cell activity and enhancing the efficacy of treatments for cancers such as hepatocellular carcinoma and non-small cell lung cancer .
Clinical Applications
This compound has been utilized in various clinical settings, demonstrating efficacy across multiple conditions:
- Chronic Infections : It is approved in over 35 countries for treating chronic hepatitis B and C infections, where it enhances the immune response against the virus .
- Oncology : The synthetic form, thymalfasin (Zadaxin), is FDA-approved for use in patients with chronic active hepatitis B, malignant melanoma, and immunodeficiencies like DiGeorge syndrome .
- COVID-19 Treatment : During the COVID-19 pandemic, this compound was investigated for its potential to mitigate severe immune dysregulation caused by SARS-CoV-2, showing beneficial effects in improving outcomes for critically ill patients .
Case Study: Breast Cancer Treatment
The TA01 program within the ATAC trial explored the role of biomarkers in breast cancer treatment. This program involved:
- Biomarker Analysis : Tissue specimens from over 9,000 women with breast cancer were analyzed using tissue microarrays to identify prognostic markers that could predict treatment outcomes with anastrozole or tamoxifen.
- Outcomes : The findings indicated that specific biomarkers could guide personalized treatment choices, potentially improving disease-free survival rates among patients .
Table 1: Summary of Clinical Applications of this compound
Mecanismo De Acción
TA-01 ejerce sus efectos inhibiendo la actividad de la caseína cinasa 1 y la proteína quinasa activada por mitógenos p38. Estas quinasas desempeñan un papel crucial en varios procesos celulares, incluida la regulación del ciclo celular, la apoptosis y la respuesta al estrés. Al inhibir estas quinasas, this compound puede modular estos procesos celulares y ejercer sus efectos terapéuticos. Los objetivos moleculares y las vías implicadas incluyen la vía de señalización Wnt y otras vías relacionadas .
Comparación Con Compuestos Similares
Cytotoxic Transition Metal Complex
TA-01 is a tridentate Schiff base-derived transition metal complex (ONO/ONN ligands) with potent cytotoxicity against cancer cell lines. It demonstrates selective toxicity toward cisplatin-resistant cell lines (A-2780R and HOS) and exhibits a unique mechanism of action involving reactive oxygen/nitrogen species (ROS/RNS)-mediated apoptosis .
Hydrolysable Tannin (Tannic Acid)
In polymer chemistry, this compound refers to a commercial hydrolysable tannin (tannic acid) with antibiofilm activity. It is a polymeric tannin of large molecular size, distinct from condensed tannins like Omnivin WG (Vv) and Mimosa ATO ME (Am) .
CK1δ/ε and p38 MAPK Inhibitor
In pharmacology, this compound is a small-molecule inhibitor targeting casein kinase 1δ/ε (CK1δ/ε) and p38 mitogen-activated protein kinase (MAPK). It exhibits nanomolar inhibitory potency (IC50: 6.4–6.8 nM for CK1 isoforms; 6.7 nM for p38 MAPK) and modulates cardiac development markers in stem cell models .
Cytotoxic this compound vs. Cisplatin and Oxaliplatin
This compound outperforms platinum-based chemotherapeutics in cytotoxicity and selectivity (Table 1):
Parameter | This compound (24 h IC50, μM) | Cisplatin (24 h IC50, μM) | Oxaliplatin (24 h IC50, μM) |
---|---|---|---|
A-2780 (cisplatin-sensitive) | 8.6 ± 0.9 | 20.1 ± 0.3 | >25 |
A-2780R (cisplatin-resistant) | 16.0 ± 0.3 | 34.0 ± 1.4 | >25 |
HOS (cisplatin-resistant) | 16.8 ± 2.0 | 32.6 ± 2.0 | >25 |
MRC-5 (non-cancerous) | >50 | ~20–30 | ~20–30 |
Key Findings :
- Selectivity: this compound shows >10-fold lower cytotoxicity in non-cancerous cells (MRC-5, IC50 >50 μM) compared to cisplatin and oxaliplatin .
- Mechanism : Unlike cisplatin (DNA crosslinking), this compound induces apoptosis via ROS/RNS without cell cycle disruption .
- Resistance Overcome: this compound retains efficacy in cisplatin-resistant lines, suggesting a non-overlapping resistance pathway .
Tannic Acid (this compound) vs. Other Tannins
This compound (tannic acid) exhibits structure-dependent antibiofilm activity compared to condensed and hydrolysable tannins (Table 2):
Tannin Type | Example | Molecular Size | Biofilm Inhibition (S. Typhimurium) | Biofilm Inhibition (P. aeruginosa) |
---|---|---|---|---|
Hydrolysable (this compound) | Tannic acid | Large polymer | 40–60% (9.38–150 mg/L) | 15–>90% (9.38–150 mg/L) |
Hydrolysable (TA-04) | Galloylquinic acid | Large polymer | Dose-dependent (max 50%) | Minimal activity |
Condensed (Vv) | Procyanidins | Low oligomer | 20–40% | 10–30% |
Condensed (Am) | Prorobinetidins | Large polymer | No activity | No activity |
Key Findings :
- Spectrum: this compound preferentially inhibits P. aeruginosa and S. Typhimurium biofilms, while TA-04 targets S. aureus .
- Structure-Activity : Large polymeric tannins (this compound, TA-04) show broader activity than low-oligomer condensed tannins (Vv) .
Kinase Inhibitor this compound vs. Other CK1/p38 Inhibitors
This compound’s dual CK1/p38 inhibition contrasts with selective kinase inhibitors (Table 3):
Key Findings :
Actividad Biológica
TA-01 is a compound derived from Tau protein, primarily studied for its role in enhancing microtubule dynamics. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications. The information is compiled from various research studies and datasheets.
This compound functions primarily through its interaction with tubulin, the building block of microtubules. The biological activity of this compound is characterized by its ability to significantly enhance the polymerization of tubulin, which is crucial for maintaining cellular structure and function.
Key Findings:
- Polymerization Enhancement : this compound stimulates tubulin polymerization approximately 20-fold compared to tubulin alone, indicating a potent enhancing effect on microtubule formation .
- Quality Control : Stringent quality control measures ensure that the preparation of this compound maintains high purity levels, with approximately 90% of the product being Tau proteins .
Experimental Data
The following table summarizes key experimental findings related to the biological activity of this compound:
Case Studies
Several case studies have highlighted the implications of this compound in various biological contexts:
-
Neurodegenerative Disease Models :
- In studies involving senescence-accelerated mice (SAMP1/TA-1), repeated treatments with lipopolysaccharide (LPS) showed that this compound could modulate immune responses and potentially mitigate symptoms associated with neurodegeneration. The results indicated significant differences in white blood cell counts post-treatment, suggesting an immune-modulating effect .
- Cancer Research :
Future Directions
The ongoing research into this compound suggests several potential therapeutic applications:
- Neurodegenerative Diseases : Given its role in enhancing microtubule stability, this compound could be further explored as a treatment option for diseases like Alzheimer's.
- Cancer Therapy : Its ability to affect microtubule dynamics may provide a synergistic effect when used alongside existing chemotherapeutic agents.
Q & A
Basic Research Questions
Q. How is the inhibitory potency (IC₅₀) of TA-01 determined in kinase assays?
this compound’s IC₅₀ values are measured using in vitro kinase inhibition assays. For CK1ε, CK1δ, and p38α, these assays involve incubating the enzyme with ATP, a substrate, and varying this compound concentrations. Activity is quantified via fluorescence or radioactivity, with dose-response curves plotting inhibition percentage against log[this compound] to derive IC₅₀ values (e.g., 6.4–6.8 nM for CK1 isoforms) . Validation requires repeating experiments with purified enzymes and controls (e.g., staurosporine as a pan-kinase inhibitor) to confirm specificity .
Q. What experimental models are appropriate for studying this compound’s effects on cardiac development?
Human pluripotent stem cell lines (e.g., HES-3, H7) are used to model cardiac development. Cells are seeded at 2.5 × 10⁶ cells/well in optimized medium containing this compound (e.g., 5 µM). Marker expression (e.g., Isl-1) is analyzed via qPCR or immunofluorescence to assess inhibition of cardiac progenitor formation. This system allows controlled modulation of signaling pathways while avoiding in vivo complexity .
Q. How can researchers ensure reproducibility in this compound studies?
Key steps include:
- Material standardization : Use validated this compound batches with ≥95% purity (HPLC/MS).
- Protocol transparency : Detail cell culture conditions (e.g., BSFS medium composition), treatment durations, and assay parameters (e.g., CHIR99021 concentrations).
- Data sharing : Publish raw data (e.g., dose-response curves, Western blot images) in supplementary materials .
Advanced Research Questions
Q. How do contradictory findings about this compound’s multi-target effects impact experimental design?
this compound inhibits both CK1 and p38 MAPK, necessitating rigorous controls to isolate pathway-specific effects. Strategies include:
- Genetic knockdown : Silencing CK1δ/ε or p38α via CRISPR/Cas9 to compare phenotypes.
- Selective inhibitors : Co-treating with p38-specific inhibitors (e.g., SB203580) to distinguish CK1-mediated effects .
- Dose titration : Using this compound at ≤10 nM to minimize off-target p38 inhibition while maintaining CK1 blockade .
Q. What statistical methods resolve discrepancies in this compound’s dose-response variability across studies?
Non-linear regression models (e.g., four-parameter logistic curves) account for variability in IC₅₀ determination. Outliers are assessed via Grubbs’ test. For inter-study comparisons, meta-analyses aggregate data with random-effects models, weighting studies by sample size and assay precision . Orthogonal assays (e.g., thermal shift binding) validate this compound’s target engagement independently of enzymatic activity .
Q. How can researchers address translational challenges when extrapolating this compound’s in vitro effects to in vivo models?
- Pharmacokinetic profiling : Measure this compound’s bioavailability, half-life, and tissue distribution in rodents.
- Biomarker validation : Correlate in vitro marker suppression (e.g., Isl-1) with functional outcomes (e.g., echocardiographic parameters) in animal models.
- Toxicity screens : Assess off-target effects on non-cardiac tissues (e.g., liver enzymes, renal function) .
Q. Methodological Guidance
Q. What controls are essential in this compound time-course experiments?
- Vehicle controls : DMSO concentrations matched to this compound-treated groups.
- Positive controls : Known CK1/p38 inhibitors (e.g., D4476 for CK1, SB202190 for p38).
- Baseline controls : Untreated cells harvested at each time point to account for spontaneous differentiation .
Q. How should researchers validate this compound’s specificity in transcriptomic studies?
Combine this compound treatment with RNA-seq and CRISPR-based gene silencing. Overlap analysis of differentially expressed genes (DEGs) between this compound-treated and CK1-knockdown cells identifies CK1-specific pathways. Enrichment tools (e.g., GSEA) further dissect p38 vs. CK1 contributions .
Q. Data Interpretation Tables
Table 1. Key Biochemical Properties of this compound
Parameter | Value/Detail | Reference |
---|---|---|
IC₅₀ (CK1ε) | 6.4 nM | |
IC₅₀ (CK1δ) | 6.8 nM | |
IC₅₀ (p38α) | 6.7 nM | |
Cell Model (Cardiac) | HES-3, H7 stem cells | |
Key Markers Suppressed | Isl-1, mesodermal markers |
Table 2. Common Pitfalls in this compound Studies
Pitfall | Mitigation Strategy |
---|---|
Off-target p38 inhibition | Use ≤10 nM this compound; validate with p38-specific inhibitors |
Batch variability | Source this compound from certified suppliers; verify purity via LC-MS |
Incomplete pathway analysis | Integrate phosphoproteomics with transcriptomics |
Propiedades
IUPAC Name |
4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3/c21-14-6-4-12(5-7-14)18-19(13-8-10-24-11-9-13)26-20(25-18)17-15(22)2-1-3-16(17)23/h1-11H,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPJJJZCYVFUOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.